![molecular formula C14H14N4 B2707807 2-[(4-Phenylpiperazin-1-yl)methylidene]propanedinitrile CAS No. 195243-37-9](/img/structure/B2707807.png)
2-[(4-Phenylpiperazin-1-yl)methylidene]propanedinitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(4-Phenylpiperazin-1-yl)methylidene]propanedinitrile is a chemical compound with the molecular formula C14H14N4. It is known for its applications in various scientific research fields, particularly in medicinal chemistry and pharmacology.
作用机制
Target of Action
The primary target of 2-[(4-Phenylpiperazin-1-yl)methylidene]propanedinitrile is acetylcholinesterase (AChE), an enzyme crucial for the regulation of acetylcholine levels in the brain . Acetylcholine is a neurotransmitter that plays a significant role in memory and cognition .
Mode of Action
this compound interacts with AChE, inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, thereby increasing its availability in the synaptic cleft and enhancing cholinergic neurotransmission .
Biochemical Pathways
By inhibiting AChE, this compound affects the cholinergic pathway . This pathway is involved in many cognitive functions, including memory and learning. The increased acetylcholine levels can enhance these cognitive functions .
Result of Action
The inhibition of AChE by this compound leads to increased acetylcholine levels . This increase enhances cholinergic neurotransmission, which can improve cognitive functions such as memory and learning .
生化分析
Biochemical Properties
It has been suggested that this compound may interact with acetylcholinesterase (AChE), a key enzyme involved in the breakdown of acetylcholine in the brain .
Cellular Effects
Given its potential interaction with AChE, it may influence cell function by modulating acetylcholine levels, which could in turn affect various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It has been suggested that this compound may act as an inhibitor of AChE . This could potentially lead to increased levels of acetylcholine in the brain, which could have various effects on neuronal function and cognition.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Phenylpiperazin-1-yl)methylidene]propanedinitrile typically involves the reaction of 4-phenylpiperazine with malononitrile under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
化学反应分析
Types of Reactions
2-[(4-Phenylpiperazin-1-yl)methylidene]propanedinitrile undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce a variety of substituted compounds with different functional groups.
科学研究应用
2-[(4-Phenylpiperazin-1-yl)methylidene]propanedinitrile has several scientific research applications, including:
Medicinal Chemistry: It is used in the design and synthesis of potential therapeutic agents, particularly as acetylcholinesterase inhibitors for the treatment of neurodegenerative diseases like Alzheimer’s disease.
Pharmacology: The compound is studied for its potential pharmacological effects and interactions with various biological targets.
Chemical Biology: It is used in the study of biological processes and pathways, particularly those involving neurotransmission and enzyme inhibition.
Industrial Applications:
相似化合物的比较
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another compound with a similar piperazine structure, used as an acetylcholinesterase inhibitor.
4-Phenylpiperazine: A simpler compound that serves as a building block for more complex derivatives.
Uniqueness
2-[(4-Phenylpiperazin-1-yl)methylidene]propanedinitrile is unique due to its specific structure, which allows it to interact effectively with acetylcholinesterase and other biological targets. Its ability to form stable derivatives through various chemical reactions also makes it a valuable compound in medicinal chemistry and pharmacology research.
属性
IUPAC Name |
2-[(4-phenylpiperazin-1-yl)methylidene]propanedinitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4/c15-10-13(11-16)12-17-6-8-18(9-7-17)14-4-2-1-3-5-14/h1-5,12H,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYROMVFNTKOQSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C=C(C#N)C#N)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(3-(Phenylthio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2707725.png)
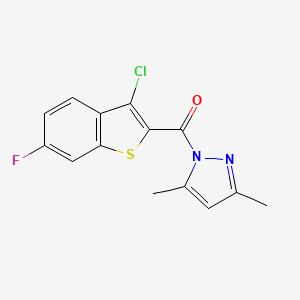
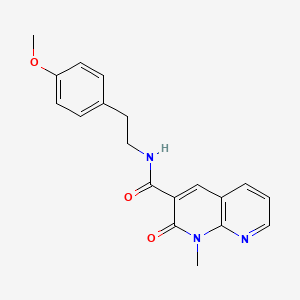
![8-(2,4-dimethylphenyl)-3-(2-methoxyethyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2707731.png)
![3-(4-methoxyanilino)-7-methyl-1H-[1,2,4]triazolo[4,3-a]pyrimidin-5-one](/img/structure/B2707733.png)
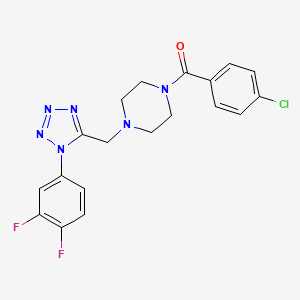
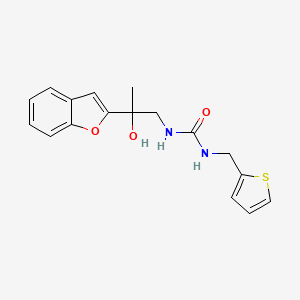
![3-[2-oxo-6-(pyrrolidin-1-ylsulfonyl)-1,3-benzoxazol-3(2H)-yl]propanoic acid](/img/structure/B2707737.png)
![N-(3,4-dimethoxyphenyl)-2-(1-(2,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2707740.png)
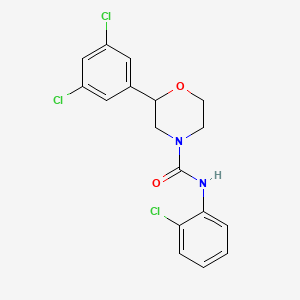
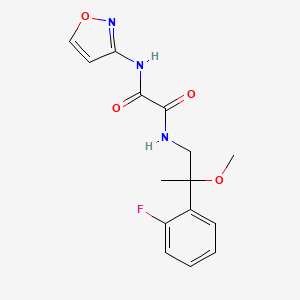
![tert-butyl 3-[N'-(2-methylpropanoyl)hydrazinecarbonyl]morpholine-4-carboxylate](/img/structure/B2707745.png)
![2-{[2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]oxy}-N-(4-fluoro-2-methylphenyl)acetamide](/img/structure/B2707746.png)
![4-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxyphenyl)butanamide](/img/structure/B2707747.png)
